2-Fluorobenzaldehyde
Overview
Description
2-Fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅FO. It is one of the three isomers of fluorinated benzaldehyde, where the fluorine atom is positioned at the ortho position relative to the aldehyde group. This compound is a colorless liquid with a characteristic aromatic odor and is used as an intermediate in various chemical syntheses .
Scientific Research Applications
2-Fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as inhibitors of specific enzymes.
Medicine: It is used in the development of new drugs, particularly those targeting neurological disorders.
Safety and Hazards
2-Fluorobenzaldehyde is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Mechanism of Action
Target of Action
2-Fluorobenzaldehyde, also known as o-Fluorobenzaldehyde , is a fluorinated benzaldehyde. It is primarily used as a synthetic intermediate . The primary targets of this compound are the enzymes involved in the biochemical pathways where it acts as an intermediate.
Mode of Action
The compound interacts with its targets by participating in various chemical reactions. Due to the presence of the aldehyde group, this compound can undergo a variety of reactions, including oxidation and condensation .
Biochemical Pathways
This compound is involved in the biosynthesis of chloromethoxy substituted benzaldehydes in certain organisms . It can be converted into fluoro-4-methoxybenzaldehyde, fluoro-3-chloro-4-methoxybenzaldehyde, and fluoro-3,5-dichloro-4-methoxybenzaldehyde . These compounds can have various downstream effects, including antimicrobial properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For example, when it is used to synthesize Schiff base compounds, these compounds can exhibit antimicrobial properties .
Biochemical Analysis
Biochemical Properties
2-Fluorobenzaldehyde can be used in the conversion of non-natural reactants for novel organic conversions . It can interact with various enzymes and proteins, particularly in yeast, leading to altered selectivities compared to catalysis with the purified enzyme .
Cellular Effects
It has been shown that this compound can efficiently intercept reactive acetaldehyde at the pyruvate decarboxylase, and that 2F-PAC can be formed from extracellular substrates within a few seconds .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins. For instance, it can alter selectivities in yeast by competing with alternative pathways of aldehyde clearance .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 90-91 °C/46 mmHg and a melting point of -44.5 °C .
Metabolic Pathways
This compound can be involved in various metabolic pathways. For example, it can be used in the conversion of glucose-derived metabolite and isomeric fluorinated benzaldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where 2-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .
Industrial Production Methods: In industrial settings, this compound is often produced using similar halogen-exchange reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparison with Similar Compounds
3-Fluorobenzaldehyde: The fluorine atom is positioned at the meta position relative to the aldehyde group.
4-Fluorobenzaldehyde: The fluorine atom is positioned at the para position relative to the aldehyde group.
Comparison: 2-Fluorobenzaldehyde is unique due to the ortho positioning of the fluorine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to different steric and electronic effects compared to its meta and para isomers, making it suitable for specific applications where these effects are advantageous .
Properties
IUPAC Name |
2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVQMVZZYIAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022030 | |
Record name | 2-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-52-6 | |
Record name | 2-Fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-FLUOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZX20DXB9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Fluorobenzaldehyde?
A1: this compound has the molecular formula C7H5FO and a molecular weight of 124.11 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Fourier Transform Microwave (FTMW) spectroscopy [ [] ], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 19F) [ [], [] ], Infrared (IR) spectroscopy, and UV-Visible spectroscopy. These techniques provide insights into the compound's structure, bonding, and electronic properties.
Q3: Does this compound exhibit conformational isomerism?
A: Yes, this compound exists in two planar rotameric forms: O-cis and O-trans. The O-trans conformer, where the carbonyl group points away from the fluorine atom, is generally more stable. [ [], [] ]
Q4: How does the fluorine atom in this compound influence its conformational preferences?
A: While initially attributed to intramolecular hydrogen bonding, studies combining experimental and computational methods, including Natural Bond Orbital (NBO) analysis, suggest that other factors contribute to the stabilization of the O-trans conformer. [ [], [] ]
Q5: How does the structure of this compound impact its reactivity?
A: The fluorine atom's electron-withdrawing nature influences the reactivity of the aldehyde group in this compound. This effect can be observed in reactions like nucleophilic aromatic substitutions, where the fluorine atom acts as a directing group. [ [], [] ]
Q6: Can this compound be used in the synthesis of heterocyclic compounds?
A: Yes, this compound serves as a versatile building block for synthesizing various heterocycles. For instance, it reacts with heterocyclic ketene aminals to produce 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives through a cascade reaction. [ [] ]
Q7: How does the presence of this compound influence the rate of certain chemical reactions?
A: Studies have shown that this compound can act as a promoter in reactions involving the addition of 2-(trimethylsilyl)thiazole to electrophilic ketones. [ [] ]
Q8: Are there any known catalytic applications of this compound in asymmetric synthesis?
A: While this compound itself might not be a catalyst, it serves as a valuable starting material in asymmetric reactions. For example, it is a substrate in the asymmetric nitroaldol reaction catalyzed by chiral Cu(II)-macrocyclic [H4]salen complexes, producing β-nitroalcohols with high enantioselectivity. [ [] ]
Q9: Has this compound been investigated in any anticancer studies?
A: While not directly investigated as an anticancer agent, derivatives of this compound, specifically a retinoic acid conjugate, have demonstrated promising anticancer activity against human glioma cells. This conjugate inhibits cell proliferation and induces apoptosis by suppressing STAT3 activation. [ [] ]
Q10: Are there any reported antimicrobial applications of this compound or its derivatives?
A: Research has explored the antimicrobial properties of metal complexes containing this compound-derived ligands. For example, nickel(II) complexes with mixed ligands, including this compound semicarbazone, exhibited antimicrobial activity against various human pathogenic bacterial strains. [ [] ]
Q11: Have computational methods been employed to study this compound?
A: Yes, computational chemistry has played a significant role in understanding the structure and properties of this compound. Ab initio calculations, molecular modeling, and solvation calculations provide insights into conformer geometries, energies, and interactions with solvents. [ [] ]
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